molecular formula C18H18ClN5OS B6585028 N-[(2-chlorophenyl)methyl]-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251621-31-4

N-[(2-chlorophenyl)methyl]-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

カタログ番号 B6585028
CAS番号: 1251621-31-4
分子量: 387.9 g/mol
InChIキー: VNPWYHFRZWVIDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrazole and pyrimidine rings would likely result in a planar structure, while the chlorophenyl and sulfanyl groups could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrazole and pyrimidine rings might participate in electrophilic aromatic substitution reactions .

作用機序

Target of Action

The primary target of F3406-7145 is the LCMV glycoprotein GP2 . This glycoprotein plays a crucial role in the entry of the Lymphocytic choriomeningitis virus (LCMV) into host cells .

Mode of Action

F3406-7145 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-7145 .

Biochemical Pathways

The compound affects the pathway of LCMV infection. By inhibiting the pH-dependent fusion mediated by GP2, F3406-7145 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This action disrupts the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Pharmacokinetics

The pharmacokinetics of F3406-7145, also known as VNRX-7145, have been studied in clinical trials . After a single oral dose of the compound, its pharmacokinetics were evaluated, including the inactive prodrug VNRX-7145, its active parent drug VNRX-5236, and ceftibuten . .

Result of Action

The result of F3406-7145’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication, the compound effectively reduces the spread of the virus .

Action Environment

The action of F3406-7145 is influenced by the pH of the endosome compartment . The compound specifically interferes with the pH-dependent fusion mediated by GP2, suggesting that changes in endosomal pH could potentially affect the compound’s efficacy . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

将来の方向性

Future research could involve synthesizing this compound and testing its biological activity. This could include in vitro and in vivo studies to determine its potential as a pharmaceutical agent .

特性

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-12-7-13(2)24(23-12)16-8-18(22-11-21-16)26-10-17(25)20-9-14-5-3-4-6-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWYHFRZWVIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。